![molecular formula C15H17ClFNO2 B2571190 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2320574-00-1](/img/structure/B2571190.png)
8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a chlorinated benzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the benzoyl and fluorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups .
科学研究应用
8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 8-(5-Chloro-2-methoxybenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
- 8-(5-Chloro-2-methoxybenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 8-(5-Chloro-2-methoxybenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO2/c1-20-14-5-2-9(16)6-13(14)15(19)18-11-3-4-12(18)8-10(17)7-11/h2,5-6,10-12H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPHBXMLBUGYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
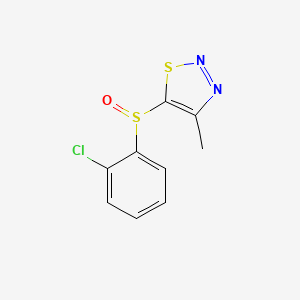
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2571109.png)
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2571111.png)
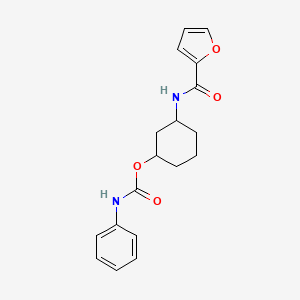
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2571113.png)
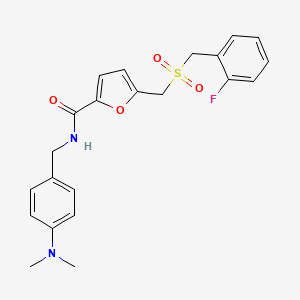
![3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE](/img/structure/B2571116.png)
![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)
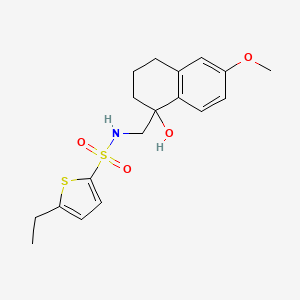
![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)
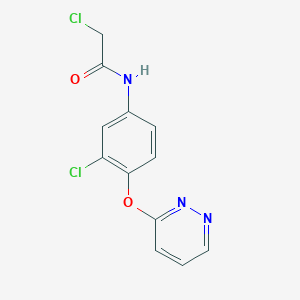
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)
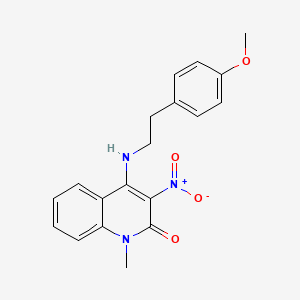
![ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B2571130.png)
